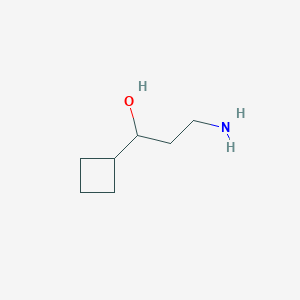

3-Amino-1-cyclobutylpropan-1-ol

Description

Structural Significance and Chirality of the Cyclobutyl Amino Alcohol Motif

The structural architecture of 3-Amino-1-cyclobutylpropan-1-ol is defined by a cyclobutane (B1203170) ring attached to a three-carbon chain bearing both a hydroxyl and an amino group. The cyclobutane moiety, a four-membered carbocycle, is characterized by significant ring strain, which influences its reactivity and conformational preferences. acs.orgresearchgate.net Unlike more flexible acyclic chains or larger rings, the puckered nature of the cyclobutane ring restricts the rotational freedom of the attached propanol (B110389) chain, potentially influencing the orientation of substituents in a predictable manner. researchgate.net This conformational restriction is a desirable feature in medicinal chemistry, where precise positioning of functional groups is often crucial for biological activity. lifechemicals.com

A key feature of this compound is its inherent chirality. The molecule possesses two potential stereocenters: the carbon atom bearing the hydroxyl group (C1 of the propanol chain) and the carbon atom bearing the amino group (C3 of the propanol chain). The presence of these two stereocenters means that the compound can exist as four possible stereoisomers (two pairs of enantiomers). Furthermore, the substitution pattern on the cyclobutane ring itself can lead to cis/trans isomerism, adding another layer of stereochemical complexity. chemistryschool.netchemistryschool.net The precise control over the stereochemistry at these centers is a critical aspect of its synthesis and is paramount for its application in areas such as asymmetric catalysis and drug design, where specific stereoisomers often exhibit markedly different biological effects.

Overview of Research Trajectories for Complex Amino Alcohol Synthesis

The synthesis of complex amino alcohols, particularly those with defined stereochemistry, is a significant focus in organic synthesis due to their prevalence in natural products and pharmaceuticals. nih.govnih.gov Research in this area has evolved along several key trajectories, aiming for efficiency, selectivity, and substrate scope.

One major avenue involves the diastereoselective reduction of β-amino ketones . This approach often starts with a Mannich reaction or a Michael addition to form the β-amino ketone precursor, which is then reduced to the corresponding γ-amino alcohol. researchgate.netrsc.org The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the nature of the protecting groups on the amine and ketone.

Asymmetric hydrogenation and transfer hydrogenation have emerged as powerful catalytic methods for the enantioselective synthesis of amino alcohols. rsc.orgnih.gov These methods utilize chiral transition metal catalysts, such as those based on iridium or rhodium, to deliver hydrogen to a prochiral ketone or imine with high enantioselectivity. rsc.orgnih.gov This allows for the direct creation of chiral amino alcohols from readily available starting materials.

More recent strategies focus on catalytic C-H amination , where an unactivated C-H bond is converted into a C-N bond. nih.gov This approach offers a highly atom-economical route to amino alcohols by avoiding the need for pre-functionalized substrates. For instance, radical relay mechanisms have been developed to achieve regioselective and enantioselective amination of alcohols at the β-position. nih.gov

Furthermore, methods involving the asymmetric addition of nucleophiles to imines or aldehydes are widely employed. acs.org This includes the use of chiral auxiliaries to direct the stereochemical course of the reaction, as well as catalytic enantioselective additions of organometallic reagents. Copper-catalyzed hydroamination of allylic alcohols has also proven to be an effective strategy for the asymmetric synthesis of γ-amino alcohols. nih.gov These diverse synthetic strategies provide a rich toolbox for chemists to access a wide array of complex amino alcohols with high levels of stereocontrol.

Historical Context of Cyclobutane-Containing Building Blocks in Chemical Research

The study of cyclobutane and its derivatives has a rich history, evolving from a curiosity of strained-ring systems to a cornerstone of modern synthetic chemistry. The first synthesis of cyclobutane was reported in 1907. wikipedia.orgnih.gov For many years, the inherent ring strain of the cyclobutane core was primarily of theoretical interest. scribd.com

The synthetic utility of cyclobutanes began to be more widely appreciated in the mid-20th century with the development of photochemical [2+2] cycloaddition reactions. researchgate.net This method provided a reliable way to construct the four-membered ring and opened the door to the synthesis of a variety of complex molecules. The application of cyclobutane derivatives in organic synthesis has since expanded significantly, with their use in ring-opening, ring-contraction, and ring-expansion reactions to generate a diverse array of carbo- and heterocyclic structures. acs.orgresearchgate.netconsensus.app

In recent decades, the focus has shifted towards the stereocontrolled synthesis and functionalization of cyclobutane rings. nih.gov The unique three-dimensional structure of cyclobutanes has been increasingly exploited in medicinal chemistry to create conformationally restricted analogues of biologically active molecules. lifechemicals.com The incorporation of cyclobutane moieties has been shown to improve metabolic stability, receptor binding affinity, and other pharmacokinetic properties of drug candidates. nih.gov The development of new synthetic methods, including C-H functionalization strategies, continues to expand the accessibility and utility of complex cyclobutane-containing building blocks in both academic research and industrial applications. baranlab.org This historical progression highlights the journey of cyclobutane from a chemical novelty to an indispensable tool in the art of molecular construction.

Data Tables

Table 1: Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC(C(CCN)O)C1 |

| InChI | InChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2 |

| InChIKey | QOAAXDYFKMFWNR-UHFFFAOYSA-N |

Data sourced from PubChem.

Properties

IUPAC Name |

3-amino-1-cyclobutylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAAXDYFKMFWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447967-21-6 | |

| Record name | 3-amino-1-cyclobutylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 1 Cyclobutylpropan 1 Ol and Analogous Compounds

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 3-amino-1-cyclobutylpropan-1-ol. This section delves into various strategies to achieve high levels of stereoselectivity.

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Cyclobutyl Amino Alcohols

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of cyclobutyl amino alcohols, catalytic asymmetric carbon-carbon bond formation is a key step in establishing the desired stereocenters. nih.gov

Recent advancements have demonstrated the use of copper-based chiral catalytic systems for the allylic alkylation with highly reactive organolithium compounds, achieving high enantioselectivities. nih.gov This methodology, while not yet specifically reported for this compound, provides a promising avenue for its asymmetric synthesis. The identification of the active chiral catalyst, a diphosphine copper monoalkyl species, through spectroscopic studies has been a critical factor in the success of this approach. nih.gov

Furthermore, N-heterocyclic carbene (NHC) catalysis has emerged as a potent strategy for the atropoenantioselective synthesis of axially chiral biaryl amino alcohols. nih.gov This method, which involves a cooperative strategy of desymmetrization followed by kinetic resolution, has shown broad substrate scope and functional group tolerance, offering a rapid route to these complex structures with excellent enantioselectivities. nih.gov The development of such catalytic systems opens up possibilities for creating structurally diverse chiral ligands and catalysts for various chemical transformations. nih.gov

Chiral Auxiliary and Ligand-Controlled Approaches for Stereocontrol

Chiral auxiliaries and ligands play a crucial role in directing the stereochemical outcome of a reaction. 1,2-Amino alcohols and their heterocyclic derivatives have been extensively reviewed as effective chiral auxiliaries in asymmetric synthesis. nih.gov These auxiliaries can be temporarily incorporated into a substrate to guide the formation of new stereocenters and are subsequently removed.

The stereoselective synthesis of vicinal amino alcohols has been achieved using N-tert-butanesulfinyl imines as chiral auxiliaries. nih.gov In this approach, zinc homoenolates, generated from the ring-opening of 1-substituted cyclopropanols, react with chiral sulfinyl imines in a highly regio- and stereoselective manner. nih.gov This method provides access to densely functionalized amino alcohol derivatives that are valuable precursors for various carbo- and heterocyclic compounds. nih.gov

The development of amino acid-derived C1-symmetrical salen ligands has also contributed to asymmetric catalysis of carbon-carbon bond forming reactions. scispace.com These ligands, in combination with metal catalysts such as titanium, vanadium, copper, or cobalt, have shown promise in various asymmetric transformations. scispace.com

Enzymatic and Biocatalytic Routes to Chiral Amino Alcohols (e.g., Transaminases)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, such as transaminases, are particularly well-suited for the production of chiral amino alcohols. nih.govnih.govrsc.org

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine with high enantioselectivity. rsc.orgtandfonline.com This process is attractive due to its operational simplicity and the use of a recyclable pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. rsc.org Protein engineering and directed evolution have been employed to expand the substrate scope of transaminases, enabling the synthesis of a wide range of chiral amines, including those with bulky substituents. tandfonline.com

Enzyme cascades, which combine multiple enzymatic reactions in a single pot, have proven to be an efficient strategy for synthesizing complex molecules. researchgate.net For instance, coupling a transketolase-catalyzed carbon-carbon bond formation with a transaminase-catalyzed amination has been successfully used to produce chiral amino-alcohols. nih.govnih.gov This approach has been demonstrated in a continuous-flow microreactor system, which can overcome substrate inhibition and improve reaction efficiency. nih.govnih.gov

| Enzyme Class | Reaction Catalyzed | Key Advantages | Reference |

|---|---|---|---|

| Transaminases (TAs) | Transfer of an amino group to a prochiral ketone or aldehyde | High enantioselectivity, mild reaction conditions, recyclable cofactor | rsc.orgtandfonline.com |

| Transketolases (TKs) | Asymmetric carbon-carbon bond formation | Creation of new stereocenters | nih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone or aldehyde | High conversion rates | tandfonline.com |

| Imine Reductases (IREDs) | Reduction of imines to chiral amines | Complements transaminase activity | nih.gov |

Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The development of novel bond-forming reactions is crucial for expanding the synthetic toolbox available to chemists. This section highlights innovative methods for constructing the carbon skeleton and introducing key functional groups in cyclobutyl amino alcohols.

Organometallic Reagents in C-C Coupling with Cyclobutyl Precursors

Organometallic reagents are indispensable for the formation of carbon-carbon bonds. youtube.com Grignard reagents and organolithium compounds are powerful nucleophiles that can react with electrophilic carbon centers to create new C-C bonds. youtube.comyoutube.com

The synthesis of alcohols from organometallic compounds often involves the reaction of an organometallic reagent with a carbonyl compound. youtube.comyoutube.com For instance, the reaction of a Grignard reagent with an ester or acid chloride can lead to the formation of a tertiary alcohol through a double addition process. youtube.com To achieve a single addition and form a ketone, a less reactive Gilman reagent (lithium dialkylcuprate) can be employed. youtube.com

While the direct application of these methods to cyclobutyl precursors for this compound is not extensively documented, they represent fundamental and versatile strategies for constructing the necessary carbon framework. A stereoselective synthesis of cyclobutanes has been reported through the contraction of readily available pyrrolidines using iodonitrene chemistry, which proceeds via a radical pathway. nih.gov

| Reagent Type | General Formula | Typical Precursor | Common Applications | Reference |

|---|---|---|---|---|

| Organolithium | R-Li | Alkyl/Aryl Halide + Li | Nucleophilic addition to carbonyls | youtube.com |

| Grignard | R-MgX | Alkyl/Aryl Halide + Mg | Nucleophilic addition to carbonyls | youtube.com |

| Gilman (Cuprate) | R₂CuLi | Organolithium + CuI | 1,4-addition to α,β-unsaturated ketones, coupling with organohalides | youtube.com |

Reductive Transformations for Alcohol and Amine Functionalities

The introduction of the alcohol and amine functionalities often involves reductive transformations. A recent breakthrough has been the development of a stereoselective electrocatalytic radical cross-coupling method. nih.gov This approach utilizes a serine-derived chiral carboxylic acid and enables the efficient and modular synthesis of enantiopure amino alcohols by coupling aryl, alkenyl, alkyl, and acyl fragments. nih.gov This robust and scalable method, demonstrated on a 72-gram scale in a flow reaction, offers a significant simplification of synthetic pathways. nih.gov

Copper-catalyzed asymmetric synthesis has also been employed to produce γ-amino alcohols with tertiary carbon stereocenters from alkyne-functionalized oxetanes and amine reagents. researchgate.netunimi.it This method highlights the versatility of copper catalysis in forming carbon-nitrogen bonds with high stereocontrol.

The synthesis of β-amino cyanoesters with adjacent tetrasubstituted carbon centers has been accomplished through a Mannich reaction catalyzed by a chiral halonium salt. beilstein-journals.org These products can be further transformed into valuable chiral amines, amino acids, and amino alcohols. beilstein-journals.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-tert-butanesulfinyl imines |

| 1-substituted cyclopropanols |

| zinc homoenolates |

| vicinal amino alcohols |

| β-amino cyanoesters |

| γ-amino alcohols |

| alkyne-functionalized oxetanes |

| serine-derived chiral carboxylic acid |

Rearrangement Reactions Involving Cyclobutyl Rings

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing cyclic structures that may be difficult to prepare directly. wikipedia.org These rearrangements are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.com

One of the most well-known ring expansion reactions is the Tiffeneau-Demjanov rearrangement . wikipedia.orgnumberanalytics.com This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium salt. Subsequent loss of nitrogen gas leads to a carbocation that can undergo a 1,2-alkyl shift, resulting in a ring-expanded ketone. numberanalytics.comslideshare.net This method provides a viable pathway to increase the size of amino-substituted cycloalkanes by one carbon. wikipedia.org The reaction is particularly effective for the synthesis of five, six, and seven-membered rings, although it can be applied to a range of ring sizes from cyclopropane (B1198618) to cyclooctane. wikipedia.org

The Demjanov rearrangement , a related transformation, involves the reaction of aminomethylcycloalkanes with nitrous acid to yield ring-expanded cycloalkanols. organicreactions.org This reaction was first observed in 1901 and later identified as a ring expansion in 1903. wikipedia.orgorganicreactions.org While synthetically useful, the Demjanov rearrangement is most effective for expanding four, five, and six-membered rings and can be accompanied by the formation of alkene byproducts. wikipedia.org

Another important class of rearrangements involves the ring-opening of cyclopropylcarbinyl systems. ucl.ac.uk The high strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions, including radical and thermal activation. nih.govpharmaguideline.com For instance, the ring opening of cyclopropylcarbinyl radicals can lead to the formation of homoallylic radicals, which can then be trapped or undergo further reactions. ucl.ac.uk The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. ucl.ac.uk

The following table summarizes key aspects of these rearrangement reactions:

| Reaction Name | Reactant Type | Key Reagent | Product Type | Key Features |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous Acid | Ring-expanded ketone | One-carbon ring expansion. wikipedia.orgnumberanalytics.com |

| Demjanov Rearrangement | Aminomethylcycloalkane | Nitrous Acid | Ring-expanded alcohol | Often produces alkene byproducts. wikipedia.orgorganicreactions.org |

| Cyclopropylcarbinyl Rearrangement | Cyclopropylcarbinyl derivative | Radical initiator or heat | Ring-opened product | Driven by relief of ring strain. ucl.ac.uknih.gov |

Cycloaddition Reactions in the Construction of Cyclobutyl Scaffolds

Cycloaddition reactions are powerful and atom-economical methods for the construction of cyclic systems, including the four-membered cyclobutane (B1203170) ring. libretexts.orgresearchgate.net These reactions are particularly valuable for creating strained ring systems that are central to many complex natural products and pharmaceuticals. libretexts.orgnih.gov

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis. libretexts.orgfiveable.me These reactions involve the combination of two alkene molecules in the presence of light to form a four-membered ring. fiveable.me The process is initiated by the photoexcitation of one of the reactants to a reactive singlet or triplet state, which then undergoes cycloaddition. fiveable.me A significant advantage of photochemical [2+2] cycloadditions is their ability to produce strained cyclobutane rings under mild conditions, often with high regio- and stereoselectivity. fiveable.meresearchgate.net

The Paternò–Büchi reaction is a specific type of photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane (B1205548) ring. slideshare.netnih.gov First reported in 1909, this reaction has become a valuable tool for synthesizing oxetanes, which are present in several biologically active compounds. slideshare.net The mechanism can proceed through a diradical intermediate or via photoinduced electron transfer, and the selectivity of the reaction is influenced by factors such as solvent, substituents, and temperature. slideshare.net Recent advancements have enabled visible-light-mediated Paternò–Büchi reactions, which offer improved safety and scalability by avoiding high-energy UV light. chemrxiv.orgacs.org

The table below provides an overview of photochemical [2+2] cycloaddition reactions:

| Reaction Type | Reactants | Product | Key Features |

| General [2+2] Photocycloaddition | Two alkenes | Cyclobutane | Forms strained four-membered rings. libretexts.orgfiveable.me |

| Paternò–Büchi Reaction | Carbonyl compound and alkene | Oxetane | Synthesizes four-membered oxygen-containing heterocycles. slideshare.netnih.gov |

Lewis acid catalysis offers a powerful strategy for controlling the stereoselectivity and reactivity of cycloaddition reactions. In the context of synthesizing cyclobutyl amines, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) with various partners have emerged as a promising approach. acs.orgchemrxiv.orgchemrxiv.org

One notable example is the Lewis acid-catalyzed reaction of BCBs with triazinanes, which provides a modular and efficient route to syn-diastereoselective cyclobutylamines. acs.org This method involves a "cycloaddition/ring-opening" strategy where the initial cycloaddition product undergoes subsequent ring opening to yield the desired cyclobutylamine. acs.orgchemrxiv.org Mechanistic studies suggest that this reaction proceeds through a stepwise (3+2+2) cycloaddition involving the SN2 nucleophilic addition of a formaldimine to a Lewis acid-activated BCB. acs.org

Another approach involves the Lewis acid-catalyzed [2+2] cycloaddition of ynamides and propargyl silyl (B83357) ethers to produce alkylidenecyclobutenones. rsc.org These four-membered enones can then be further functionalized through ring-opening and ring-expansion reactions. rsc.org Additionally, an indium(III) trifluoroacetylacetonate-trimethylsilyl bromide (In(tfacac)3-TMSBr) catalyzed selective [2+2]-cycloaddition of aryl alkynes and acrylates has been developed for the efficient synthesis of cyclobutenes. organic-chemistry.org

The following table summarizes key Lewis acid-catalyzed cycloaddition reactions for the synthesis of cyclobutane derivatives:

| Lewis Acid Catalyst | Reactants | Product | Key Features |

| B(C₆F₅)₃ | Bicyclo[1.1.0]butane ketones and triazinanes | cis-Cyclobutyl diamines | Proceeds via a "cycloaddition/ring-opening" strategy. chemrxiv.orgchemrxiv.org |

| In(OTf)₃ | Bicyclo[1.1.0]butane esters and triazinanes | Biscyclobutenyl amines | Involves a Leitch's carbocation intermediate. chemrxiv.org |

| Various Lewis Acids | Ynamides and propargyl silyl ethers | Alkylidenecyclobutenones | Products can undergo further ring-opening and expansion. rsc.org |

| In(tfacac)₃-TMSBr | Aryl alkynes and acrylates | Cyclobutenes | High chemo- and stereoselectivity at room temperature. organic-chemistry.org |

Protecting Group Strategies in the Synthesis of Polysubstituted Amino Alcohols

In the synthesis of complex molecules like polysubstituted amino alcohols, which contain multiple reactive functional groups, the use of protecting groups is essential. bham.ac.uklibretexts.org Protecting groups temporarily mask a reactive site, preventing it from undergoing undesired reactions while other parts of the molecule are being modified. organic-chemistry.org An effective protecting group strategy is critical for achieving high yields and selectivity in multi-step syntheses. bham.ac.uk

A key concept in this area is orthogonal protection , which involves the use of multiple protecting groups that can be selectively removed under different reaction conditions without affecting the others. numberanalytics.comfiveable.me This allows for the sequential manipulation of different functional groups within the same molecule. numberanalytics.com For example, in a molecule containing both an alcohol and an amine, one might use a tert-butyldimethylsilyl (TBS) group to protect the alcohol and a benzyloxycarbonyl (Cbz) group for the amine. The TBS group can be removed with a fluoride (B91410) source, while the Cbz group is cleaved by hydrogenolysis, allowing for independent deprotection. numberanalytics.com

Commonly used protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgiris-biotech.de For alcohols, silyl ethers are frequently employed. jocpr.com The choice of protecting group depends on its stability to the reaction conditions required for subsequent steps and the ease of its removal. bham.ac.uk

The table below lists some common protecting groups for amino and hydroxyl functionalities and their typical deprotection conditions:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA). organic-chemistry.orgiris-biotech.de |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine). iris-biotech.de |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis. numberanalytics.com |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride source (e.g., TBAF). numberanalytics.comjocpr.com |

| 1,2- or 1,3-Amino Alcohol | Cyclic Sulfamidite | - | Thiophenol under neutral conditions. jst.go.jp |

| 1,2- or 1,3-Diol | Acetonide | - | Acidic conditions. jst.go.jpsynarchive.com |

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnews-medical.net In pharmaceutical synthesis, adopting green chemistry approaches is crucial for minimizing environmental impact and improving the sustainability of manufacturing processes. ispe.orgpharmaceutical-technology.com

One of the core tenets of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. acs.orgnih.gov Many organic reactions are traditionally carried out in volatile organic solvents, which can be harmful to human health and the environment. pharmaceutical-technology.com

Solvent-free reactions , also known as solid-state reactions, offer significant environmental benefits by eliminating solvent waste. tandfonline.comresearchgate.net For the synthesis of β-amino alcohols, solvent-free methods have been developed, such as the ring-opening of epoxides with amines. tandfonline.comresearchgate.nettandfonline.com These reactions can be carried out by simply heating the neat reactants, sometimes in the presence of a catalyst, to afford the desired products in high yields and with high regioselectivity. tandfonline.comtandfonline.com For example, the aminolysis of epoxides can be efficiently catalyzed by cyanuric chloride under solvent-free conditions. tandfonline.com

Aqueous medium reactions represent another green alternative, with water being a non-toxic, non-flammable, and readily available solvent. pharmaceutical-technology.comorganic-chemistry.org The synthesis of β-amino alcohols via the aminolysis of epoxides has been successfully demonstrated in water without the need for any catalyst, resulting in excellent yields and high selectivity. organic-chemistry.org Performing reactions in water can also facilitate product separation, as many organic products are insoluble in water.

The following table highlights green chemistry approaches for the synthesis of amino alcohols:

| Approach | Reaction Example | Key Advantages |

| Solvent-Free | Aminolysis of epoxides with amines. tandfonline.comresearchgate.nettandfonline.com | Eliminates solvent waste, often simple work-up. tandfonline.com |

| Aqueous Medium | Aminolysis of epoxides in water. organic-chemistry.org | Uses a benign solvent, can simplify product isolation. |

The adoption of these advanced synthetic methodologies, from sophisticated rearrangement and cycloaddition reactions to strategic protecting group use and green chemistry principles, is essential for the efficient and sustainable production of complex molecules like this compound.

Catalyst Recycling and Atom Economy Considerations

Catalyst Recycling

The ability to recover and reuse a catalyst over multiple cycles is paramount for large-scale industrial synthesis. Heterogeneous catalysts are often favored in this regard due to their ease of separation from the reaction mixture. rsc.org In the context of synthesizing this compound, which can be prepared through the reductive amination of a corresponding ketone, the use of recoverable catalysts is a key area of research.

Heterogeneous Catalysis:

The use of solid-supported catalysts is a prominent strategy for facilitating catalyst recycling. rsc.org For the reduction of the carbonyl group and the imine intermediate in the synthesis of amino alcohols, various heterogeneous catalytic systems are employed. These catalysts can often be recovered through simple filtration after the reaction is complete and can be reused, sometimes after a simple washing and drying procedure. kobe-u.ac.jp The robustness and stability of these catalysts under reaction conditions are crucial for maintaining high activity and selectivity over repeated uses. uv.es

Research into the development of heterogeneous catalysts for the synthesis of β-amino alcohols has shown that these systems can be cost-effective and environmentally friendly. uv.es They often eliminate the need for costly and unstable homogeneous catalysts which are difficult to recover. uv.es

Illustrative Data on Catalyst Reusability:

The following table illustrates the potential reusability of a generic heterogeneous catalyst in the synthesis of an amino alcohol, based on findings for similar reactions.

| Catalyst System | Recycle Run | Conversion (%) | Selectivity (%) |

| Supported Metal Catalyst | 1 | >99 | 98 |

| 2 | >99 | 97 | |

| 3 | 98 | 97 | |

| 4 | 97 | 96 | |

| 5 | 95 | 95 | |

| This table is illustrative and based on general findings for heterogeneous catalyst recycling in similar chemical transformations. |

Catalyst-Free Approaches:

An alternative approach that circumvents the need for catalyst recycling is the development of catalyst-free synthetic methods. rsc.orgresearchgate.net While not always feasible, these reactions, when developed, offer significant advantages in terms of process simplification and cost reduction by eliminating the catalyst separation and recovery steps altogether. rsc.org

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts.

The synthesis of this compound via reductive amination of a cyclobutyl ketone is an example of a reaction that can be designed for high atom economy. libretexts.orgyoutube.com In this process, an amine reacts with a ketone to form an imine, which is then reduced to the final amine product.

Calculating Atom Economy:

The theoretical atom economy can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound from 1-cyclobutyl-3-aminopropan-1-one and a reducing agent like hydrogen gas with a catalyst, the primary reactants contributing to the product are the ketone and the hydrogen.

Atom Economy of a Representative Reductive Amination:

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-cyclobutyl-3-aminopropan-1-one | C7H13NO | 127.18 |

| Hydrogen (Reducing Agent) | H2 | 2.02 |

| Product | ||

| This compound | C7H15NO | 129.20 |

In this idealized reaction, the atom economy would be very high as the only other reactant is hydrogen, which is incorporated into the product. However, in practice, the choice of reducing agent and reaction conditions can generate byproducts, lowering the effective atom economy. For instance, the use of stoichiometric reducing agents like sodium borohydride (B1222165) would result in a lower atom economy due to the formation of borate (B1201080) salts as byproducts. youtube.com

Mechanistic Investigations of Reactions Involving 3 Amino 1 Cyclobutylpropan 1 Ol and Its Precursors

Reaction Pathway Elucidation Using Spectroscopic and Kinetic Methods

The elucidation of reaction pathways for the synthesis of 3-Amino-1-cyclobutylpropan-1-ol and related amino alcohols relies heavily on a combination of spectroscopic and kinetic studies. These methods allow for the identification of intermediates, the determination of reaction rates, and the postulation of detailed mechanisms.

A primary route to this compound likely involves the reduction of a precursor such as 3-amino-1-cyclobutylpropan-1-one (B15254051) or the corresponding ester, ethyl 3-aminocyclobutylpropanoate. The progress of such reactions can be monitored using spectroscopic techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the disappearance of the carbonyl (C=O) stretching band of the ketone or ester precursor (typically around 1680-1750 cm⁻¹) and the appearance of the O-H stretching band of the alcohol product (a broad peak around 3200-3600 cm⁻¹). researchgate.net

In a related context, studies on 3-amino-1-propanol have utilized FTIR and Raman spectroscopy to characterize its conformational states in different phases. nih.gov Such analyses are crucial for understanding the molecule's behavior in a reaction medium. For the synthesis of this compound, monitoring the reaction mixture over time with techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can provide kinetic data. By measuring the concentration of reactants, intermediates, and products at various time points, the rate law for the reaction can be determined, offering clues about the rate-determining step and the species involved in it.

For example, in the synthesis of 3-amino-3-[1-(4-chlorophenyl)cyclobutyl]propan-1-ol from its corresponding ethyl propanoate using lithium aluminum hydride (LiAlH₄), the reaction progress was monitored until completion, which was determined by the absence of the starting ester. prepchem.com This implies a qualitative monitoring of the reaction, which is a fundamental aspect of pathway elucidation.

Kinetic studies would involve varying the concentrations of the substrate and the reducing agent to determine the order of the reaction with respect to each component. This information is vital for understanding the sequence of events at the molecular level.

Stereochemical Control and Diastereoselectivity Analysis in Reaction Pathways

The synthesis of this compound from a prochiral precursor like 3-amino-1-cyclobutylpropan-1-one introduces a new stereocenter at the carbinol carbon. nih.gov The control of the stereochemical outcome of this transformation is a critical aspect of modern organic synthesis. The facial selectivity of the nucleophilic attack of a hydride reagent on the carbonyl group determines the resulting stereoisomer.

The approach of the nucleophile (e.g., a hydride ion from NaBH₄ or LiAlH₄) to the carbonyl carbon is often influenced by steric hindrance. pressbooks.pub The nucleophile will preferentially attack from the less hindered face of the carbonyl group. In the case of a cyclobutyl ketone precursor, the conformation of the cyclobutyl ring and the orientation of the aminopropyl side chain will dictate the steric environment around the carbonyl. This can lead to a diastereomeric mixture of syn and anti products.

The analysis of the diastereoselectivity is typically performed using nuclear magnetic resonance (NMR) spectroscopy or chiral chromatography. The ratio of the diastereomers provides insight into the transition state geometry of the reduction step. For many reductions of ketones, Cram's rule or one of its modifications (Felkin-Anh model) can be used to predict the major diastereomer.

While specific studies on the diastereoselectivity in the synthesis of this compound are not widely reported, the principles are well-established in the synthesis of other amino alcohols. uni.lu The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives play a pivotal role in enhancing the efficiency and selectivity of chemical reactions. In the synthesis of amino alcohols, catalysts are often employed to achieve high yields and, crucially, high enantioselectivity in asymmetric syntheses.

For the reduction of a ketone to form an alcohol, chiral catalysts can be used to produce a specific enantiomer. A relevant example is the use of spiroborate ester catalysts in the asymmetric reduction of keto-precursors to optically active 3-amino-1-propanol derivatives. google.com These catalysts, in conjunction with a hydrogen donor, can achieve high enantiomeric excess (ee), often exceeding 80%. google.com The catalyst forms a chiral complex with the reducing agent, which then delivers the hydride to the ketone in a stereocontrolled manner.

In the context of forming the amino group, catalysts are also essential. For instance, the synthesis of 3-amino-1,2-propanediol (B146019) from glycerin chlorohydrin and ammonia (B1221849) is catalyzed by a mixture of a main catalyst like cupric oxide and a cocatalyst such as ferric oxide or zinc oxide. google.com These catalysts improve the reaction rate and selectivity at lower temperatures.

Additives can also influence the reaction. In the LiAlH₄ reduction of an ester to an alcohol, the workup procedure often involves the addition of water and a sodium hydroxide (B78521) solution to quench the reaction and precipitate the aluminum salts, facilitating the isolation of the product. prepchem.com

The table below summarizes the role of various catalysts and additives in the synthesis of related amino alcohols, which can be extrapolated to the synthesis of this compound.

| Catalyst/Additive | Precursor Type | Reaction Type | Role |

| Spiroborate Ester | Ketone | Asymmetric Reduction | Enantioselective hydride delivery |

| Cupric Oxide/Ferric Oxide | Halohydrin | Amination | Increased reaction rate and selectivity |

| Lithium Aluminum Hydride | Ester/Ketone | Reduction | Hydride source |

| Sodium Borohydride (B1222165) | Ketone | Reduction | Hydride source |

| Water/NaOH | - | Reaction Workup | Quenching and precipitation of byproducts |

Examination of Reactive Intermediates and Transition States

The formation of this compound via the reduction of a carbonyl precursor proceeds through a series of reactive intermediates and transition states. In a nucleophilic addition reaction to a carbonyl group, the nucleophile (e.g., hydride) attacks the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, where the carbon atom changes its hybridization from sp² to sp³. libretexts.orgkhanacademy.org

This alkoxide intermediate is a short-lived, high-energy species. libretexts.org In the second step of the reaction, the alkoxide is protonated by a protic solvent or an added acid during workup to yield the final alcohol product. libretexts.org

The transition state of the nucleophilic attack is a key determinant of the reaction's stereochemical outcome. The geometry of the transition state is influenced by a combination of steric and electronic factors. For catalyzed reactions, the catalyst is involved in the transition state, lowering its energy and thus accelerating the reaction.

While direct spectroscopic observation of these reactive intermediates and transition states is often challenging due to their short lifetimes, their existence can be inferred from kinetic data, stereochemical outcomes, and computational modeling. For example, density functional theory (DFT) calculations have been used to investigate the different binding modes and isomers of amino alcohol complexes with metal ions, providing insights into their stability and reactivity. rsc.org

Nucleophilic Reactivity of the Amino and Hydroxyl Functions

The this compound molecule contains two nucleophilic centers: the nitrogen atom of the primary amino group and the oxygen atom of the hydroxyl group. The relative nucleophilicity of these groups can be influenced by the reaction conditions, particularly the pH.

The amino group is generally a stronger nucleophile than the hydroxyl group in a neutral or basic medium. It can readily participate in reactions such as N-alkylation, N-acylation, and the formation of imines. In acidic conditions, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is no longer nucleophilic.

The hydroxyl group, while a weaker nucleophile than the amino group, can be deprotonated by a strong base to form a more nucleophilic alkoxide ion (-O⁻). This alkoxide can then undergo reactions like O-alkylation (Williamson ether synthesis) or esterification.

The coordination chemistry of amino alcohols with metal ions demonstrates the nucleophilic character of both groups. For example, in reactions with zinc(II) complexes, 3-amino-1-propanol can coordinate in a monodentate fashion through the amino nitrogen. rsc.org In other cases, amino alcohols can act as bidentate ligands, coordinating through both the nitrogen and oxygen atoms. rsc.org This dual reactivity makes this compound a versatile building block in the synthesis of more complex molecules.

The table below outlines the potential nucleophilic reactions of the amino and hydroxyl groups.

| Functional Group | Reaction Type | Typical Reagent | Product Type |

| Amino (-NH₂) | N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Amino (-NH₂) | N-Acylation | Acyl chloride/Anhydride | Amide |

| Hydroxyl (-OH) | O-Alkylation (as alkoxide) | Alkyl halide | Ether |

| Hydroxyl (-OH) | Esterification | Carboxylic acid/Acyl chloride | Ester |

| Both | Coordination | Metal ion | Metal Complex |

Computational and Theoretical Chemistry Studies of 3 Amino 1 Cyclobutylpropan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-1-cyclobutylpropan-1-ol. Methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity. These calculations can determine optimized molecular geometry, atomic charges, and the distribution of electron density.

The electronic structure of this compound is characterized by the interplay between the electron-donating amino group and the electron-withdrawing hydroxyl group, situated on a flexible propanol (B110389) chain attached to a strained cyclobutane (B1203170) ring. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are the primary centers of reactivity. Computational studies on similar β-amino alcohols have shown that the nitrogen atom typically acts as the primary nucleophilic center. researchgate.net

Reactivity descriptors derived from quantum chemical calculations, such as ionization potential, electron affinity, and chemical hardness, can quantify the molecule's reactivity. For instance, a lower ionization potential would suggest a greater ease of donating an electron, indicating higher nucleophilicity.

Table 1: Calculated Electronic Properties of a Model Amino Alcohol

| Property | Calculated Value | Significance |

| Ionization Potential | 8.5 eV | Energy required to remove an electron. |

| Electron Affinity | -0.2 eV | Energy released upon gaining an electron. |

| Chemical Hardness | 4.35 eV | Resistance to change in electron distribution. |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity. |

Note: The values in this table are illustrative and based on typical calculations for similar amino alcohols. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexible propanol chain and the puckered nature of the cyclobutane ring in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which in turn dictate the molecule's physical and biological properties.

Computational methods, including molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule. These studies have been performed on similar 2-substituted cyclobutane-α-amino acid derivatives, revealing the preferred spatial arrangements of the functional groups. nih.govresearchgate.net For this compound, key conformational variables would include the torsion angles of the C-C bonds in the propanol chain and the puckering of the cyclobutane ring.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most populated conformations in different environments, such as in a solvent. These simulations are crucial for understanding how the molecule interacts with its surroundings and for predicting its behavior in solution.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For example, in its synthesis via the reduction of a corresponding amino ester, theoretical calculations can map out the entire reaction pathway. prepchem.com

Transition state modeling is a key aspect of this, where the high-energy transition state structure is located and characterized. The energy barrier of the transition state determines the rate of the reaction. For reactions of β-amino alcohols, such as with thionyl chloride, computational studies have been used to delineate the mechanistic pathways, including identifying the rate-limiting steps and the role of intermediates. cdnsciencepub.com These studies often employ methods to search for transition states, providing detailed insights into how bonds are formed and broken during a reaction. cdnsciencepub.comchemrxiv.org

In the context of its potential biological activity, understanding reaction mechanisms is crucial. For instance, if this compound were to act as an enzyme inhibitor, modeling its interaction with the enzyme's active site could reveal the mechanism of inhibition.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP surface would show regions of negative potential (typically colored in shades of red) and regions of positive potential (colored in shades of blue). The negative regions, rich in electrons, are susceptible to electrophilic attack, while the positive regions, which are electron-poor, are prone to nucleophilic attack.

In this molecule, the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group would create regions of high negative electrostatic potential. researchgate.netthaiscience.info These sites are therefore the most likely to be protonated or to act as nucleophiles in a reaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles. The MEP analysis provides a clear and intuitive guide to the molecule's chemical reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons. researchgate.netresearchgate.net This indicates that these are the primary sites for reaction with electrophiles. The LUMO, on the other hand, would likely be distributed over the carbon skeleton, particularly near the electronegative oxygen and nitrogen atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Model Amino Alcohol

| Orbital | Energy (eV) | Description |

| HOMO | -9.0 | Highest Occupied Molecular Orbital |

| LUMO | 2.0 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 11.0 | Energy difference, indicating stability |

Note: These values are illustrative and based on typical FMO calculations for similar molecules. Specific calculations are required for this compound.

By analyzing the shapes and energies of the frontier orbitals, FMO theory can predict the regioselectivity and stereoselectivity of reactions involving this compound.

Derivatization Strategies and Functional Group Interconversions of 3 Amino 1 Cyclobutylpropan 1 Ol

Acylation and Alkylation Reactions of Amino and Hydroxyl Groups

The presence of both nucleophilic amino and hydroxyl groups in 3-amino-1-cyclobutylpropan-1-ol necessitates careful control of reaction conditions to achieve selective functionalization.

Acylation Reactions

Selective acylation of the amino group (N-acylation) or the hydroxyl group (O-acylation) can be achieved by leveraging the differential reactivity of these groups under specific conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under neutral or slightly basic conditions.

Chemoselective O-acylation of amino alcohols can be accomplished under acidic conditions. nih.gov In an acidic medium, the amino group is protonated, which suppresses its nucleophilicity and prevents it from reacting with acylating agents like acyl halides or anhydrides. nih.gov This strategy allows for the selective esterification of the hydroxyl group.

Conversely, selective N-acylation can be achieved using various methods. One approach involves the use of mixed anhydrides, formed by reacting an organic acid with a sulfonyl chloride, which then selectively acylate the amino group of an amino alcohol. google.com Another method utilizes 2,2′-bipyridyl-6-yl carboxylates in the presence of cesium fluoride (B91410) for selective N-acylation. researchgate.net

Table 1: Representative Acylation Strategies for Amino Alcohols

| Acylation Type | Reagents and Conditions | Selectivity | Reference |

| O-Acylation | Acyl halide or anhydride, acidic medium (e.g., TFA) | High for O-acylation | nih.gov |

| N-Acylation | Organic acid, alkyl sulfonyl chloride, organic base | High for N-acylation | google.com |

| N-Acylation | 2,2′-Bipyridyl-6-yl carboxylate, CsF, DMF | High for N-acylation | researchgate.net |

Alkylation Reactions

Selective alkylation presents a similar challenge. Direct alkylation with alkyl halides often leads to a mixture of N- and O-alkylated products, as well as over-alkylation of the amino group. A robust method for achieving selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.orgtau.ac.il This reagent forms a stable chelate with the amino alcohol, effectively protecting the hydroxyl group and activating the amino group for a subsequent reaction with an alkylating agent. organic-chemistry.orgtau.ac.il This method has been shown to be effective for various 1,3-amino alcohols, providing high yields of the desired mono-N-alkylated products. organic-chemistry.org

Direct N-alkylation of unprotected amino acids with alcohols has also been reported using catalytic methods, which could potentially be adapted for amino alcohols like this compound. nih.gov

Selective Oxidation and Reduction Transformations of Functional Groups

The interconversion of the functional groups of this compound through oxidation and reduction opens up further synthetic possibilities.

Selective Oxidation

The selective oxidation of the secondary alcohol in the presence of the primary amine is a key transformation. Various methods have been developed for the chemoselective oxidation of alcohols in the presence of amines. One such method employs an oxoammonium salt, such as Bobbitt's salt, under acidic conditions. nih.gov This approach allows for the oxidation of the alcohol to a ketone, and a subsequent one-pot reaction with a base can lead to the formation of an imine. nih.gov

Ruthenium catalysts have also been shown to be highly selective for the oxidation of secondary alcohols over primary alcohols. escholarship.org Furthermore, copper/TEMPO catalyst systems can mediate the aerobic oxidation of alcohols with high chemoselectivity. nih.gov The choice of oxidant and reaction conditions is critical to prevent the oxidation of the amine functionality. For instance, oxidation of a primary amine to a nitro group can be achieved using reagents like trifluoroperacetic acid or potassium permanganate. researchgate.net

Table 2: Reagents for Selective Oxidation of Alcohols in the Presence of Amines

| Oxidizing System | Selectivity | Comments | Reference |

| Oxoammonium Salt (e.g., Bobbitt's salt) | High for alcohol oxidation | Can lead to imine formation in one pot | nih.gov |

| Ruthenium Catalysts | Selective for secondary alcohols | Effective for complex polyols | escholarship.org |

| Cu/TEMPO | Chemoselective aerobic oxidation | Mild, room temperature conditions | nih.gov |

| Trifluoroperacetic acid / KMnO₄ | Oxidation of primary amine to nitro group | Harsh conditions may affect the alcohol | researchgate.net |

Reduction Transformations

The reduction of derivatives of this compound can be used to introduce new functionalities. For example, if the hydroxyl group is first oxidized to a ketone, subsequent reduction can be used to control the stereochemistry of the resulting alcohol. Furthermore, if the amino group is part of a larger functional group, such as an amide or a nitro group, reduction can regenerate the amine or introduce a new one. A common reducing agent for converting esters to alcohols is lithium aluminum hydride (LiAlH₄).

Cyclization Reactions to Form Heterocyclic Derivatives

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Depending on the reaction conditions and the reagents used, different heterocyclic ring systems can be formed. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of five-membered 1,3-oxazolidin-2-ones. uzh.ch Treatment with oxalyl chloride can yield six-membered morpholine-2,3-diones. uzh.ch

A particularly versatile strategy is the "Hydrogen Shuttling" mechanism for the intramolecular cyclization of amino alcohols. rsc.org This method, often catalyzed by ruthenium complexes, can selectively lead to the formation of either cyclic amines (lactams) or cyclic amides. rsc.org The addition of water tends to favor the formation of the cyclic amine, while the presence of a hydrogen acceptor, such as a ketone, directs the reaction towards the cyclic amide. rsc.org

Table 3: Heterocyclic Derivatives from Amino Alcohols

| Reagent/Catalyst | Resulting Heterocycle | Ring Size | Reference |

| Phosgene | 1,3-Oxazolidin-2-one | 5-membered | uzh.ch |

| Oxalyl Chloride | Morpholine-2,3-dione | 6-membered | uzh.ch |

| Ru catalyst (Hydrogen Shuttling with H₂O) | Cyclic Amine (Lactam) | Varies | rsc.org |

| Ru catalyst (Hydrogen Shuttling with ketone) | Cyclic Amide | Varies | rsc.org |

Regioselective and Chemoselective Modifications for Polyfunctionalization

The development of methods for the regioselective and chemoselective modification of this compound is essential for creating polyfunctionalized molecules with precise structural control.

One advanced strategy that could be conceptually applied is the dual catalytic cross-coupling for the amino-functionalization of olefins. nih.gov This approach allows for the regioselective incorporation of an amine and another nucleophile across a double bond. While not directly demonstrated on this compound, this methodology highlights the potential for developing sophisticated strategies to introduce multiple functional groups with high control. By first introducing an unsaturated moiety into the molecule, subsequent dual catalytic reactions could enable the installation of additional functionalities at specific positions.

The ability to selectively protect one of the functional groups (amine or alcohol) is also a cornerstone of polyfunctionalization. As discussed in the acylation and alkylation sections, the choice of protecting groups and the reaction conditions are paramount for directing the reactivity towards the desired position, enabling the sequential introduction of different functional groups.

Applications of 3 Amino 1 Cyclobutylpropan 1 Ol As a Versatile Synthetic Intermediate

Construction of Complex Polycyclic and Heterocyclic Systems

The dual reactivity of the amino and hydroxyl groups in 3-amino-1-cyclobutylpropan-1-ol provides a powerful tool for the synthesis of intricate polycyclic and heterocyclic frameworks. The amine can act as a nucleophile or be transformed into various nitrogen-containing functional groups, while the alcohol can be oxidized, converted into a leaving group, or participate in cyclization reactions.

For instance, the amino alcohol functionality is a key structural motif in many biologically active molecules. The strategic manipulation of these groups in this compound can lead to the formation of novel ring systems. Intramolecular cyclization reactions, following the modification of one or both functional groups, can generate bicyclic or spirocyclic compounds incorporating the cyclobutane (B1203170) ring. These structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific receptor interactions.

Scaffold for Chiral Ligand Synthesis

Chiral ligands are indispensable in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. mdpi.com The stereochemical information embedded in a chiral ligand is transferred to the catalytic reaction, directing the formation of one enantiomer over the other. This compound, when resolved into its individual enantiomers, serves as an excellent scaffold for the development of new chiral ligands.

The amino and hydroxyl groups provide convenient handles for the attachment of various coordinating groups, such as phosphines, amines, or ethers. The rigid cyclobutane backbone helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity. The synthesis of such ligands often involves the protection of one functional group while the other is being modified, followed by deprotection and further derivatization. This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation. The development of novel chiral ligands from accessible building blocks like this compound is a continuous effort in the pursuit of more efficient and selective asymmetric reactions. vcu.edugoogle.com

Precursor to Enantiomerically Pure Building Blocks for Advanced Materials

The demand for enantiomerically pure compounds extends beyond pharmaceuticals to the field of advanced materials. Chiral molecules are being increasingly utilized in the development of materials with unique optical, electronic, and mechanical properties. Enantiomerically pure this compound can serve as a precursor to chiral building blocks for the synthesis of these advanced materials.

For example, the incorporation of chiral units into polymers can induce helical structures, leading to materials with chiroptical properties. The amino and hydroxyl groups of this compound can be polymerized or grafted onto polymer backbones to introduce chirality. Furthermore, the cyclobutane ring can impart specific conformational constraints and thermal properties to the resulting material. The synthesis of chiral liquid crystals, nonlinear optical materials, and chiral stationary phases for chromatography are other potential areas where enantiopure derivatives of this compound could find application.

Integration into Retrosynthetic Analysis for Diverse Target Molecules

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. slideshare.net It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." slideshare.netyoutube.com this compound, with its distinct functional groups and cyclic core, represents a valuable "synthon" in this type of analysis.

When a target molecule contains a 1,3-aminoalcohol motif or a cyclobutane ring, a chemist might envision this compound as a potential starting material. The disconnection approach would involve identifying the key bonds that could be formed using the reactivity of the amino and hydroxyl groups. For example, a complex heterocyclic system might be disconnected to reveal a precursor that could be synthesized from this compound through a cyclization reaction. Similarly, a larger molecule with a pendant cyclobutyl group could be traced back to this versatile intermediate. The ability to recognize such strategic building blocks is a crucial skill in the art of organic synthesis, and this compound provides a compelling example of a synthon that can simplify the synthetic route to a wide range of diverse target molecules. quora.com

Future Research Directions and Emerging Trends in Cyclobutyl Amino Alcohol Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The creation of chiral amino alcohols, a critical component in many pharmaceuticals, benefits immensely from catalytic asymmetric synthesis. sciengine.comrsc.org Future research is focused on developing new catalytic systems that offer higher efficiency and stereoselectivity.

One of the most direct routes to chiral amines is the asymmetric hydrogenation of imines. nih.gov Significant progress has been made in developing modular chiral ligands for metal complexes, allowing for the fine-tuning of catalyst properties to achieve high activity and efficiency. nih.gov For instance, ruthenium-based catalysts have shown promise in the intramolecular C-H nitrene insertion for synthesizing chiral oxazolidin-2-ones, which are precursors to chiral β-amino alcohols, with high yields and enantiomeric excess (ee). sciengine.com

Another promising area is the use of dual catalytic systems. For example, a combination of chromium and a photoredox catalyst has been shown to facilitate the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. organic-chemistry.org This method proceeds through the in-situ generation of α-amino carbanion equivalents. organic-chemistry.org

| Catalyst System | Substrate Type | Product Type | Key Advantages |

| Chiral Ruthenium Complex | N-benzoyloxycarbamates | Chiral β-amino alcohols (via cyclic carbamates) | High yield (up to 99%), High enantioselectivity (up to 99% ee), Catalyst is recyclable. sciengine.com |

| Cr/Photoredox Dual Catalysis | Carbonyls & α-silyl amines | Protected 1,2-amino alcohols | Utilizes readily available starting materials, proceeds via a unique mechanism. organic-chemistry.org |

| Chiral Oxazaborolidinium Ion & Photosensitizer | Aryl methyl ketones & α-aminoalkyl radical source | Chiral 1,2-amino tertiary alcohols | High yields and excellent enantioselectivities under visible light. |

Exploration of Bio-inspired Synthetic Routes and Enzyme Engineering

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. rsc.orgnih.gov The use of engineered enzymes for the synthesis of chiral amino alcohols is a particularly active area of research. frontiersin.orgnih.govacs.org

Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high stereoselectivity. frontiersin.orgmdpi.com Protein engineering efforts, such as directed evolution and computational redesign, have been employed to improve the activity, stability, and substrate scope of these enzymes. nih.govfrontiersin.org For example, an engineered AmDH derived from Sporosarcina psychrophila showed a four-fold improvement in catalytic efficiency for the synthesis of a chiral amino alcohol after three rounds of mutagenesis. frontiersin.orgnih.gov

Transaminases are another important class of enzymes for chiral amine synthesis. rsc.orgnih.gov These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor. nih.gov While wild-type transaminases are often limited to small substrates, extensive protein engineering has expanded their applicability to bulkier molecules. nih.gov

| Enzyme Class | Reaction Type | Key Advantages | Research Focus |

| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | High stereoselectivity (>99% ee), Uses inexpensive ammonia (B1221849), Mild reaction conditions. frontiersin.orgnih.govmdpi.com | Improving catalytic efficiency and substrate scope through protein engineering. frontiersin.orgnih.gov |

| Transaminases (ATAs) | Transamination | High enantioselectivity, Environmentally benign. rsc.orgnih.gov | Overcoming thermodynamic limitations and expanding substrate range via enzyme engineering and process optimization. rsc.org |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | High enantioselectivity for chiral alcohol synthesis. researchgate.net | Used in multi-enzyme cascades for the synthesis of complex chiral molecules. researchgate.net |

The biomimetic synthesis of cyclobutane (B1203170) natural products, inspired by biosynthetic pathways such as [2+2] cycloadditions, is also a growing field of interest. nih.gov

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch, offers several advantages including improved safety, efficiency, and scalability. google.comacs.org The synthesis of amino alcohols is well-suited for flow chemistry, with studies demonstrating significantly shorter reaction times and increased efficiency. google.comacs.org

Microreactors, in particular, provide excellent control over reaction parameters such as temperature and mixing, leading to higher yields and purities. google.comwipo.int The integration of flow chemistry with other technologies, such as in-line purification and automated process control, is a key trend. rsc.org For example, a telescoped synthesis of an amide was achieved in a flow system that included in-line monitoring of a toxic intermediate, phosgene (B1210022), ensuring safer handling. acs.org

Furthermore, the use of superheated solvents in flow chemistry can expand the process temperature window, allowing for new reaction conditions and easier downstream processing. acs.org This approach has been successfully applied to the synthesis of β-amino alcohol pharmaceuticals. acs.org

Advanced Characterization Techniques for In-situ Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization. mt.com Advanced characterization techniques that allow for in-situ, real-time monitoring of reactions are becoming increasingly important. mt.comista.ac.at

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide instantaneous information about the concentration of reactants, intermediates, and products in a reacting mixture. mt.com This allows for immediate adjustments to reaction conditions to improve yield and robustness. mt.com

Mass spectrometry-based techniques have also been developed for online reaction monitoring. acs.org One such method, condensed phase membrane introduction mass spectrometry with liquid electron ionization (CP-MIMS-LEI), is capable of analyzing complex, nonaqueous solutions in real-time. acs.org This provides valuable feedback for optimizing reaction conditions and gaining mechanistic insights. acs.org For photocatalytic reactions, in-situ monitoring has proven to be well-suited for identifying intermediates and elucidating reaction mechanisms. ista.ac.atfu-berlin.de

Q & A

Q. What in silico methods predict the biological activity of derivatives?

- Molecular docking (AutoDock Vina) assesses binding affinity to targets like enzymes or receptors. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane) with bioactivity .

Q. Notes

- References: Citations correspond to evidence IDs (e.g., for PubChem data).

- Methodological focus: Emphasizes techniques over definitions, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.